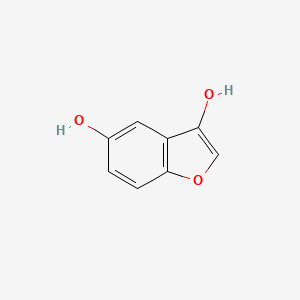

1-Benzofuran-3,5-diol

Vue d'ensemble

Description

1-Benzofuran-3,5-diol is a useful research compound. Its molecular formula is C8H6O3 and its molecular weight is 150.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés du benzofurane ont montré qu'ils possédaient des activités anticancéreuses significatives. Par exemple, certains composés ont démontré des effets inhibiteurs de la croissance cellulaire sur diverses lignées de cellules cancéreuses, notamment la leucémie, le cancer du poumon non à petites cellules, le cancer du côlon, le cancer du système nerveux central, le mélanome et le cancer de l'ovaire .

Synthèse d'agents antimicrobiens

Les benzofuranes servent d'échafaudage pour le développement d'agents antimicrobiens. Des voies de synthèse innovantes et des stratégies catalytiques ont été développées pour préparer des hétérocycles de benzofurane, qui sont explorés pour leur potentiel dans la lutte contre les infections microbiennes .

Synthèse de produits naturels

Les cycles benzofurane sont une caractéristique commune à de nombreux produits naturels. Des efforts de recherche sont consacrés à la synthèse totale de ces produits naturels, qui présentent souvent des activités biologiques diverses .

Développement de médicaments

Le motif structurel du benzofurane présente un intérêt pour le développement de médicaments en raison de son profil de bioactivité. Les chercheurs visent à développer des composés prometteurs avec des potentiels de thérapie ciblée et des effets secondaires minimaux .

Synthèse chimique

Les progrès des techniques de synthèse chimique, telles que la synthèse assistée par micro-ondes (MWI), ont facilité la préparation de dérivés du benzofurane, élargissant les possibilités de leur application dans divers domaines .

Études d'activité biologique

La relation entre les bioactivités et les structures des dérivés du benzofurane est un domaine de recherche en cours. Comprendre cette relation peut conduire à la découverte de nouveaux agents thérapeutiques .

Mécanisme D'action

Target of Action

Benzofuran compounds, in general, have been shown to interact with various biological targets, including enzymes and cellular structures .

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Pharmacokinetics

It’s worth noting that the bioavailability of benzofuran derivatives has been a focus in recent drug development, with improvements allowing for once-daily dosing .

Result of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .

Analyse Biochimique

Biochemical Properties

1-Benzofuran-3,5-diol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways . The interaction between this compound and Src kinase results in the inhibition of kinase activity, which can affect various cellular processes. Additionally, benzofuran compounds have been found to interact with other proteins and enzymes, contributing to their diverse biological activities .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have demonstrated anti-tumor activity by inducing apoptosis in cancer cells . This compound can also affect cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzofuran derivatives have been found to inhibit the activity of certain enzymes, such as Src kinase, by binding to their active sites . This inhibition can result in the modulation of downstream signaling pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can undergo degradation under certain conditions, which may affect their biological activity . Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, such as altered gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have reported threshold effects, where low doses of the compound may have minimal impact, while higher doses can result in significant biological effects . For example, high doses of benzofuran derivatives have been associated with toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage of this compound to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes . For instance, this compound can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites . Understanding the metabolic pathways of this compound is essential for elucidating its biological effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, benzofuran derivatives have been found to bind to specific transporters, facilitating their uptake into cells . Additionally, the distribution of this compound within tissues can impact its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, benzofuran derivatives have been shown to localize to the mitochondria, where they can exert their effects on cellular metabolism and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Activité Biologique

1-Benzofuran-3,5-diol, also known as δ-viniferin, is a naturally occurring compound belonging to the benzofuran family. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study evaluating its efficacy against various microorganisms found that it has significant activity against Gram-positive bacteria, including Staphylococcus aureus and Listeria monocytogenes. The Minimum Inhibitory Concentration (MIC) for Listeria monocytogenes was reported at 4.42 µM, while the Minimum Bactericidal Concentration (MBC) reached 35.3 µM. The mechanism of action involves significant cytoplasmic membrane damage, characterized by membrane depolarization and loss of membrane integrity .

Antioxidant and Anti-inflammatory Effects

The compound has also been investigated for its antioxidant properties. Research indicates that this compound can scavenge free radicals effectively, contributing to its potential as an anti-inflammatory agent. In a study focused on its anti-inflammatory effects, it was shown to activate the TLR4/NF-κB signaling pathway, significantly reducing inflammation markers in vitro .

Neuroprotective Properties

Recent studies have highlighted the potential neuroprotective effects of this compound through its action as a monoamine oxidase inhibitor (MAO-I). This activity is particularly relevant in the context of treating neurodegenerative diseases such as Parkinson’s disease and depression. The compound demonstrated high affinity for MAO-A and MAO-B isoforms, with IC50 values ranging from 7.0 nM to 49 nM, indicating its promise as a therapeutic agent .

Table 1: Biological Activities of this compound

| Activity Type | Test Organism/Model | MIC/MBC Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Listeria monocytogenes | MIC: 4.42 µM | Membrane depolarization and integrity loss |

| Antioxidant | DPPH Scavenging Assay | IC50: Not specified | Free radical scavenging |

| Anti-inflammatory | In vitro cell models | Reduction in cytokines | Activation of TLR4/NF-κB pathway |

| Neuroprotective | MAO-A/B inhibition assays | IC50: 7.0 - 49 nM | Monoamine oxidase inhibition |

Table 2: Comparative Biological Activities of Benzofuran Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| δ-Viniferin | Antimicrobial | |

| Compound 2 | Anti-inflammatory | |

| MAO-I Derivative | Neuroprotective |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The results indicated that modifications to the benzofuran structure significantly influenced antimicrobial potency. The study concluded that maintaining the heterocyclic ring structure is crucial for optimal activity against Gram-positive bacteria .

Case Study 2: Neuroprotective Potential

In another investigation focusing on neuroprotection, a series of compounds derived from benzofuran were tested for their MAO inhibition capabilities. The findings suggested that structural modifications could enhance selectivity toward MAO-A or MAO-B isoforms. This research opens pathways for developing safer therapeutic agents targeting depression and neurodegenerative disorders .

Propriétés

IUPAC Name |

1-benzofuran-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBJGMJKFANFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665363 | |

| Record name | 1-Benzofuran-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408338-41-0 | |

| Record name | 1-Benzofuran-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.